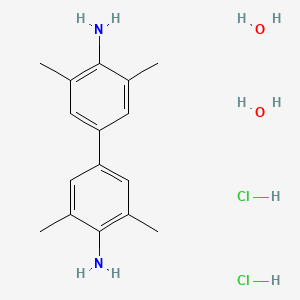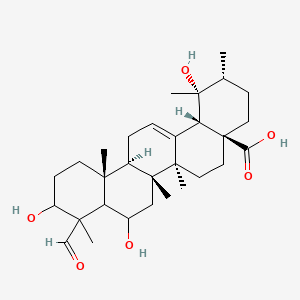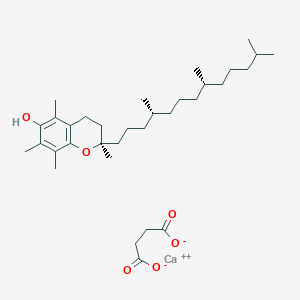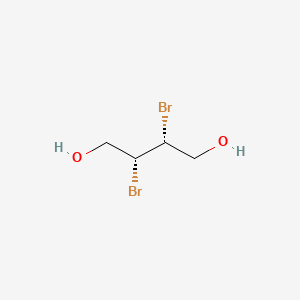
3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate
Übersicht
Beschreibung
3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate is a chemical compound widely used in various scientific applications. It is a sensitive chromogen substrate for peroxidase and is often utilized in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC) techniques. This compound is a noncarcinogenic substitute for benzidine, making it a safer alternative for laboratory use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate typically involves the reaction of 3,3’,5,5’-Tetramethylbenzidine with hydrochloric acid in the presence of water. The reaction conditions often include dissolving the compound in dimethyl sulfoxide (DMSO) and then adding it to a phosphate-citrate buffer at pH 5.0. Fresh hydrogen peroxide is added to the solution immediately prior to use .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then crystallized and purified to obtain the dihydrochloride dihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced back to its original form under specific conditions.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various buffers such as phosphate-citrate buffer. The reactions are typically carried out at room temperature and require careful control of pH and reagent concentrations .
Major Products Formed
The major product formed from the oxidation of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate is a diimine-diamine complex, which imparts a blue color to the solution. This color change can be measured spectrophotometrically .
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a chromogenic substrate in various assays to detect the presence of peroxidase activity.
Biology: Employed in ELISA and IHC techniques to visualize the presence of specific proteins or antibodies.
Medicine: Utilized in diagnostic tests to detect biomarkers in blood and other biological samples.
Industry: Applied in the quantification of hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .
Wirkmechanismus
The mechanism of action of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate involves its role as a hydrogen donor in the presence of peroxidase enzymes. The compound is oxidized to form a diimine-diamine complex, resulting in a color change that can be measured spectrophotometrically. This reaction is commonly used in ELISA and IHC techniques to detect the presence of specific proteins or antibodies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzidine: A carcinogenic compound previously used as a chromogenic substrate.
o-Phenylenediamine: Another chromogenic substrate used in similar applications but with different safety profiles.
Syringaldazine: Used for the determination of chlorine in water but less stable compared to 3,3’,5,5’-Tetramethylbenzidine
Uniqueness
3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate is unique due to its noncarcinogenic nature, making it a safer alternative to benzidine and other similar compounds. Its stability and sensitivity as a chromogenic substrate make it highly valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH.2H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;;;/h5-8H,17-18H2,1-4H3;2*1H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRXJBONCVPXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207738-08-7 | |
| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B7980630.png)




![4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride](/img/structure/B7980654.png)
![Hexyl 2-(4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzylidene)hydrazinecarboxylate methanesulfonate](/img/structure/B7980683.png)




![1-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]azepan-1-ium;chloride](/img/structure/B7980719.png)
